![molecular formula C7H16Cl2N4 B2577831 (1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride CAS No. 2580101-49-9](/img/structure/B2577831.png)
(1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride
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Description
(1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to a variety of beneficial effects on metabolism and health.
Scientific Research Applications
Generation of Structurally Diverse Libraries
Alkylation and ring closure reactions using related compounds have been explored to generate a structurally diverse library of compounds. These methodologies allow for the production of dithiocarbamates, thioethers, and various N-alkylated azoles, demonstrating the compound's utility in synthesizing a wide array of chemical structures for further application in material science and drug discovery (G. Roman, 2013).
Synthesis of Flexible Ligands
Flexible ligands have been synthesized through reactions with related compounds, highlighting their importance in the creation of novel materials and catalysts. The facile procedure involving the reaction of azoles with chloroalkanes in a superbasic medium underscores the utility of these compounds in material science, particularly in the development of flexible ligands for metal coordination (A. Potapov et al., 2007).
Modifications of Polymers for Medical Applications
Radiation-induced hydrogels have been modified with various amine compounds, including those related to the subject chemical, to form amine-treated polymers. These modifications enhance the swelling properties and thermal stability of the polymers, demonstrating potential for use in medical applications such as drug delivery systems and tissue engineering (H. M. Aly & H. L. A. El-Mohdy, 2015).
Antimicrobial and Cytotoxic Activities
Compounds derived from 1,3,4-thiadiazole compounds, which share structural similarities, have been synthesized and tested for their biological activities. These compounds demonstrated DNA protective ability against oxidative damage and showed strong antimicrobial activity against specific pathogens, indicating their potential in the development of new antimicrobial agents (M. Gür et al., 2020).
Application in Heterocyclic Synthesis
Enaminonitriles, structurally related compounds, have been used as key intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. This demonstrates the compound's importance in the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (A. Fadda et al., 2012).
properties
IUPAC Name |
(1S)-1-(3,5-dimethyltriazol-4-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-4-6(8)7-5(2)9-10-11(7)3;;/h6H,4,8H2,1-3H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLYXFQAPVJOEK-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(N=NN1C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=C(N=NN1C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride |
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